1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
1-(3-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxybenzyl group and an indole moiety, which are linked through a urea functional group
Preparation Methods
The synthesis of 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzylamine and 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.
Formation of Urea Linkage: The key step in the synthesis is the formation of the urea linkage. This is achieved by reacting the amine group of 3-methoxybenzylamine with the carboxylic acid group of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, scale-up processes, and the use of automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can result in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acidic or basic conditions, leading to the cleavage of the urea bond and the formation of corresponding amines and carboxylic acids.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored the compound’s potential as a biochemical probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful in biological assays.
Medicine: Preliminary studies have investigated the compound’s potential as a therapeutic agent. Its interactions with biological targets suggest possible applications in drug discovery and development.
Industry: The compound’s chemical properties make it suitable for use in the development of specialty chemicals and materials. It may find applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(3-Methoxybenzyl)-3-(1H-indol-3-yl)urea: This compound lacks the methoxyethyl group, which may result in different chemical and biological properties.
1-(3-Methoxybenzyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: The presence of a hydroxyethyl group instead of a methoxyethyl group can influence the compound’s reactivity and interactions with biomolecules.
1-(3-Methoxybenzyl)-3-(1-(2-chloroethyl)-1H-indol-3-yl)urea: The chloroethyl group introduces different chemical reactivity, potentially leading to unique applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[(3-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-11-10-23-14-18(17-8-3-4-9-19(17)23)22-20(24)21-13-15-6-5-7-16(12-15)26-2/h3-9,12,14H,10-11,13H2,1-2H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGYFSGYXCVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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